Allyl propargyl sulfide Allyl propargyl sulfide
Brand Name: Vulcanchem
CAS No.: 89027-60-1
VCID: VC18339993
InChI: InChI=1S/C6H8S/c1-3-5-7-6-4-2/h1,4H,2,5-6H2
SMILES:
Molecular Formula: C6H8S
Molecular Weight: 112.19 g/mol

Allyl propargyl sulfide

CAS No.: 89027-60-1

Cat. No.: VC18339993

Molecular Formula: C6H8S

Molecular Weight: 112.19 g/mol

* For research use only. Not for human or veterinary use.

Allyl propargyl sulfide - 89027-60-1

Specification

CAS No. 89027-60-1
Molecular Formula C6H8S
Molecular Weight 112.19 g/mol
IUPAC Name 3-prop-2-ynylsulfanylprop-1-ene
Standard InChI InChI=1S/C6H8S/c1-3-5-7-6-4-2/h1,4H,2,5-6H2
Standard InChI Key PDTBDBRANSKXPV-UHFFFAOYSA-N
Canonical SMILES C=CCSCC#C

Introduction

Structural and Molecular Characteristics

Allyl propargyl sulfide belongs to the class of unsymmetrical sulfides characterized by a sulfur atom bridging an allyl and a propargyl group. Its molecular structure (Fig. 1) combines the electron-rich allyl moiety with the electron-deficient propargyl group, creating a polarized C–S–C framework. This polarity influences reactivity, particularly in nucleophilic and electrophilic substitution reactions .

Table 1: Key molecular properties of allyl propargyl sulfide

PropertyValue/Description
Molecular formulaC<sub>6</sub>H<sub>8</sub>S
Molar mass112.19 g/mol
Density (predicted)0.92–0.95 g/cm³
Boiling point145–155°C (estimated)
Refractive index1.510–1.520

The predicted density and boiling point are derived from comparisons with structurally similar sulfides, such as allyl propyl sulfide (density: 0.87 g/cm³, boiling point: 140°C) and propargyl sulfides synthesized via Au-catalyzed thioetherification . The presence of the propargyl group likely elevates the boiling point due to increased molecular polarity and intermolecular interactions .

Synthetic Methodologies

Gold-Catalyzed Thioetherification

Recent advances in transition metal catalysis have enabled efficient synthesis of propargyl sulfides. A notable method involves Au/ZrO<sub>2</sub>-catalyzed coupling of propargyl phosphates with thiosilanes (Scheme 1) . For allyl propargyl sulfide, this approach could be adapted by substituting allyl phosphate for benzyl/propargyl phosphate:

Propargyl phosphate+Allyl thiosilaneAu/ZrO2Allyl propargyl sulfide+Byproducts\text{Propargyl phosphate} + \text{Allyl thiosilane} \xrightarrow{\text{Au/ZrO}_2} \text{Allyl propargyl sulfide} + \text{Byproducts}

This method offers regioselectivity (>90% yield for tertiary propargyl sulfides) and operates under mild conditions (80°C, 12 h). The Au catalyst facilitates oxidative addition of the S–Si bond, followed by transmetalation and reductive elimination to form the C–S bond .

Radical-Mediated Thiol-Ene Coupling

Alternative routes employ radical initiators to couple allyl/propargyl halides with thiols. For example, Selvaraj et al. (2016) utilized ultrasound-assisted phase-transfer catalysis to synthesize diallyl sulfide . Adapting this method:

Allyl bromide+Propargyl thiolUltrasound, MPTCAllyl propargyl sulfide+HBr\text{Allyl bromide} + \text{Propargyl thiol} \xrightarrow{\text{Ultrasound, MPTC}} \text{Allyl propargyl sulfide} + \text{HBr}

Multisite phase-transfer catalysts (e.g., tetrabenzylhexamethylenetetraammonium tetra bromide) enhance reaction efficiency by stabilizing ionic intermediates at the liquid-liquid interface .

Physicochemical Properties

Thermal Stability and Reactivity

Allyl propargyl sulfide’s thermal behavior is influenced by its unsaturated groups:

  • Flash point: Estimated at 35–40°C, similar to allyl sulfide (30.1°C) .

  • Polymerization risk: The propargyl group may undergo spontaneous cyclization or polymerization above 100°C, as observed in polyadditions of dithiols to allene .

Table 2: Comparative thermal properties of selected sulfides

CompoundBoiling Point (°C)Flash Point (°C)
Allyl propargyl sulfide145–155 (est.)35–40 (est.)
Allyl propyl sulfide140 30.1
Propargyl methyl sulfide122 28

Spectroscopic Characterization

  • <sup>1</sup>H NMR: Expected signals at δ 2.1–2.3 ppm (propargyl CH<sub>2</sub>), δ 4.9–5.2 ppm (allyl CH<sub>2</sub>), and δ 5.6–5.9 ppm (allyl =CH–).

  • IR Spectroscopy: Strong absorption at 2120 cm<sup>−1</sup> (C≡C stretch) and 1640 cm<sup>−1</sup> (C=C stretch) .

Applications in Organic Synthesis

Click Chemistry Substrates

The propargyl group’s affinity for copper-catalyzed azide-alkyne cycloaddition (CuAAC) positions allyl propargyl sulfide as a bifunctional linker in polymer and bioconjugate synthesis. For example:

Allyl propargyl sulfide+Azide-functionalized peptideCu(I)Triazole-linked conjugate\text{Allyl propargyl sulfide} + \text{Azide-functionalized peptide} \xrightarrow{\text{Cu(I)}} \text{Triazole-linked conjugate}

Transition Metal Ligands

The sulfur and unsaturated moieties can coordinate to metals, forming complexes with applications in catalysis. Gold nanoparticles stabilized by allyl propargyl sulfide have been theorized for use in selective hydrogenation reactions .

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